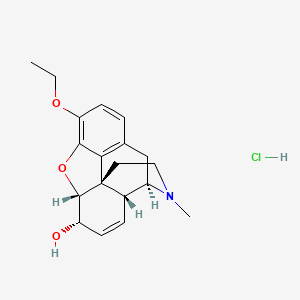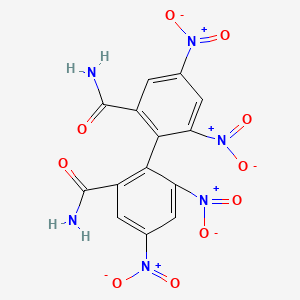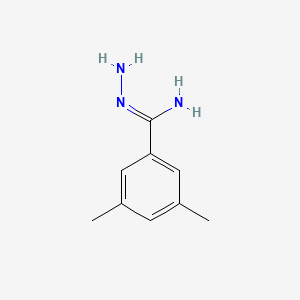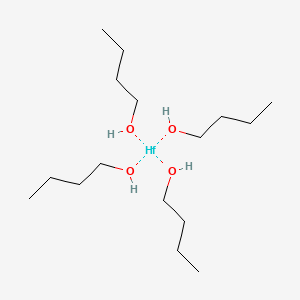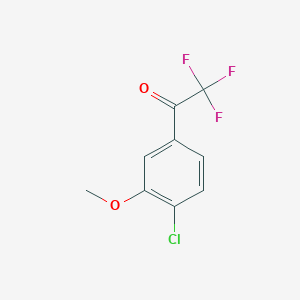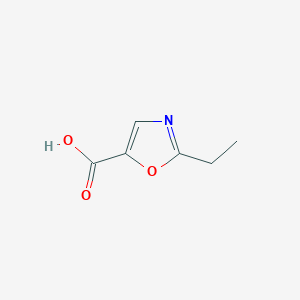![molecular formula C9H12N4O2 B3365644 (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester CAS No. 1252436-79-5](/img/structure/B3365644.png)
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester
Overview
Description
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester typically involves the reaction of 3-amino-1,2,4-triazole with suitable electrophiles. One common method includes the use of base-assisted synthesis where the NH group in the triazole reacts with active carbon compounds, followed by cyclization and dehydration processes . Another method involves the [3+2] cycloaddition reaction using aryl diazonium salts and isocyanides .
Industrial Production Methods
Industrial production methods for triazole derivatives often involve multi-step synthetic routes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole structure.
Anastrozole: An anticancer drug that also features a triazole ring.
Uniqueness
What sets (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester apart from these similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. The presence of the cyano group and the tert-butyl ester moiety can influence its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)5-13-6-11-7(4-10)12-13/h6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNWIIKLLMJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


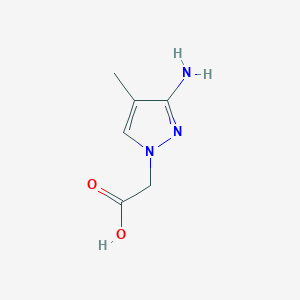

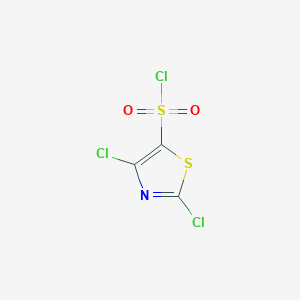
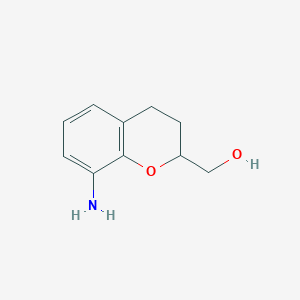
![Ethyl 2-[(chlorosulfonyl)(methyl)amino]acetate](/img/structure/B3365595.png)
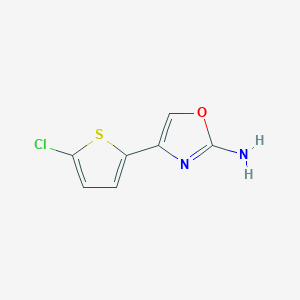
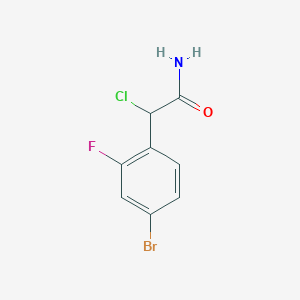
![[4-(2-Methylphenoxy)pyridin-2-yl]methanamine](/img/structure/B3365616.png)
